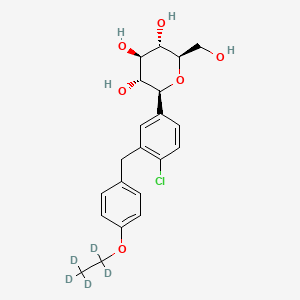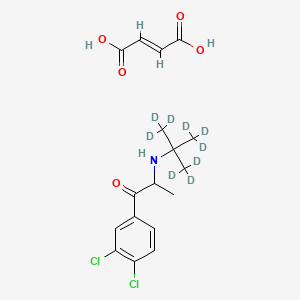
4-Chloro Bupropion-d9 Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro Bupropion-d9 Fumarate is a deuterated analogue of 4-Chloro Bupropion, which is itself a derivative of Bupropion. Bupropion is a well-known aminoketone antidepressant used primarily for the treatment of depression and as an aid in smoking cessation. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro Bupropion-d9 Fumarate typically involves the following steps:
Starting Material: The synthesis begins with 4-Chloro Bupropion.
Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the deuterated 4-Chloro Bupropion with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the deuterated compound.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
4-Chloro Bupropion-d9 Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chloro Bupropion-d9 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Bupropion and its metabolites.
Biology: Employed in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, smoking cessation, and other neurological disorders.
作用机制
The mechanism of action of 4-Chloro Bupropion-d9 Fumarate is similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This prolonged presence of norepinephrine and dopamine enhances their effects on the neuronal synapse, leading to improved mood and reduced cravings for nicotine. Additionally, it acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .
相似化合物的比较
Similar Compounds
Bupropion: The parent compound, used widely as an antidepressant and smoking cessation aid.
5-Chloro Bupropion-d9 Fumarate: Another deuterated analogue with similar applications.
4-Chloro Bupropion Fumarate: The non-deuterated form of the compound.
Uniqueness
4-Chloro Bupropion-d9 Fumarate is unique due to its stable isotope labeling, which allows for more precise tracking and analysis in scientific studies. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
属性
IUPAC Name |
(E)-but-2-enedioic acid;1-(3,4-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCRYZSIOLYOO-SJRNJJABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
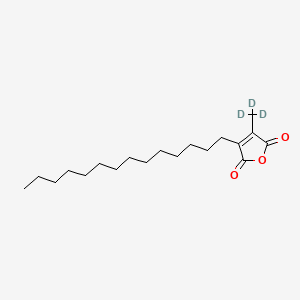
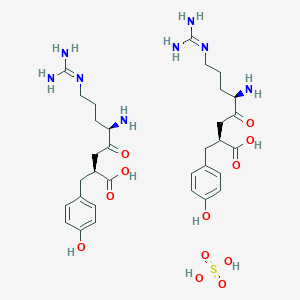
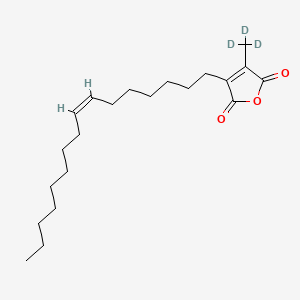
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-alpha-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B585920.png)
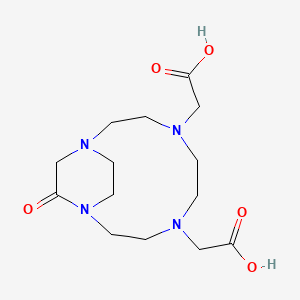
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
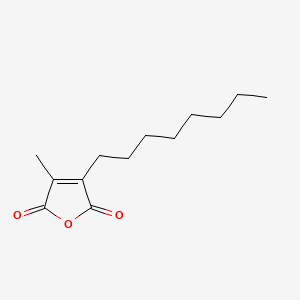
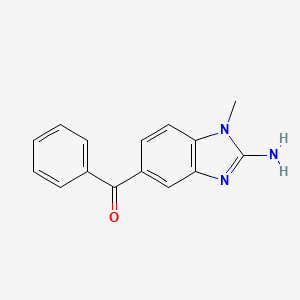
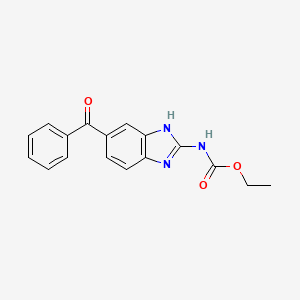
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
